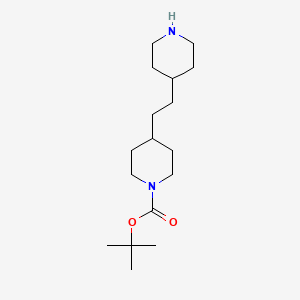

Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate is a bicyclic piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a piperidin-4-yl ethyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and oncological pathways. The Boc group enhances solubility and stability during synthetic workflows, while the piperidin-4-yl ethyl moiety provides conformational flexibility for receptor interactions .

Properties

IUPAC Name |

tert-butyl 4-(2-piperidin-4-ylethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)19-12-8-15(9-13-19)5-4-14-6-10-18-11-7-14/h14-15,18H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIKYAZZSFUWIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight: 256.40 g/mol

CAS Number: 142374-19-4

Research indicates that compounds with piperidine moieties exhibit diverse biological activities, including:

- Anticholinergic effects: Some derivatives have shown potential in inhibiting acetylcholinesterase, which is crucial for neurotransmission.

- Neuroprotective properties: Piperidine derivatives are being explored for their ability to protect neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

- Inhibition of Acetylcholinesterase (AChE)

- Antioxidant Activity

- Neuroprotective Effects

Case Studies

- Alzheimer’s Disease Model

- Parkinson’s Disease

Table 1: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate is primarily explored for its potential as a pharmaceutical agent. Its structure suggests it may possess properties beneficial for various therapeutic areas.

Analgesic and Anesthetic Properties

Research indicates that derivatives of piperidine compounds often exhibit analgesic and anesthetic effects. For instance, studies have shown that similar piperidine derivatives can modulate pain pathways, making them candidates for pain management therapies .

Neuropharmacological Applications

The compound's piperidine core is known for its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). This interaction can lead to potential applications in treating neurological disorders such as anxiety and depression .

Pharmacology

The pharmacological profile of this compound suggests various mechanisms of action:

Receptor Binding Studies

In vitro studies have demonstrated that this compound can bind to specific receptors involved in neurotransmission, including opioid and dopamine receptors. This binding affinity is crucial for developing drugs targeting mood disorders and addiction .

Case Study: Opioid Modulation

A notable case study explored the efficacy of similar piperidine derivatives in modulating opioid receptors, demonstrating reduced side effects compared to traditional opioids. This suggests that this compound could be a safer alternative in pain management .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

Polymer Chemistry

The compound's ability to act as a monomer or crosslinking agent in polymer synthesis has been investigated. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced materials used in coatings and composites .

Case Study: Coating Formulations

A recent study evaluated the performance of coatings formulated with piperidine derivatives, including this compound. The results indicated improved adhesion and resistance to environmental degradation, highlighting its utility in industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate, focusing on substituents, synthesis, and applications:

Structural and Functional Insights

Substituent Effects :

- Alkyl Chains (e.g., 4-methylpentyl ): Enhance lipophilicity, improving membrane permeability.

- Heterocyclic Attachments (e.g., indazol-1-yl ): Introduce hydrogen-bonding motifs for target engagement.

- Reactive Handles (e.g., azide , bromide ): Enable modular functionalization via click chemistry or nucleophilic substitution.

- Synthesis Efficiency: Boc protection using di-tert-butyl carbonate in dioxane/water achieves high yields (86% ), while alkylation with sodium hydride in DMF yields ~40% . Bromide intermediates (e.g., tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate) enable efficient coupling to pyrido[2,3-d]pyrimidinones .

- Biological Relevance: Compounds with aminoethyl substituents (e.g., ) are deprotected to generate primary amines, critical for CNS-targeting agonists. Azide-containing analogs (e.g., ) facilitate bioorthogonal labeling for cancer therapeutics.

Research Implications and Limitations

- Gaps in Data: The exact compound lacks direct characterization in the literature reviewed.

- Synthetic Challenges : Lower yields in indazole-functionalized analogs highlight steric and electronic hurdles for ethyl-linked substituents.

Q & A

Q. Q: What are the standard synthetic routes for preparing tert-butyl 4-(2-(piperidin-4-yl)ethyl)piperidine-1-carboxylate, and how is the product characterized?

A: The compound is typically synthesized via multi-step reactions involving piperidine derivatives and tert-butyl carbamate. A common method includes:

Ring Formation : Reacting cyclopropylamine with thiocyanate to form a triazole intermediate (e.g., cyclopropyl-5-sulfanyl-4H-1,2,4-triazole) .

Coupling : The intermediate is coupled with piperidine using tert-butyl carbamate under reflux conditions in solvents like dichloromethane or THF .

Purification : Crude products are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and verified by LC-MS or NMR (e.g., H NMR for tert-butyl group detection at δ 1.4 ppm) .

Safety and Handling Protocols

Q. Q: What safety measures are critical when handling this compound in laboratory settings?

A: Key protocols include:

PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste .

Waste Disposal : Segregate organic waste and engage certified agencies for incineration .

Analytical Methods for Purity Assessment

Q. Q: How can researchers assess the purity and stability of this compound?

A:

HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., unreacted piperidine derivatives) .

Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C) to evaluate thermal stability .

Storage : Store at -20°C under nitrogen to prevent hydrolysis of the tert-butyl carbamate group .

Advanced Synthesis Optimization

Q. Q: How can reaction yields be improved during scale-up synthesis?

A: Optimization strategies include:

Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 4h) while maintaining >90% yield .

Contradictory Toxicity Data Interpretation

Q. Q: How should researchers address discrepancies in reported toxicity profiles?

A:

In Silico Modeling : Use tools like ProTox-II to predict acute oral toxicity (e.g., LD ~300 mg/kg) and cross-validate with limited experimental data .

In Vitro Testing : Conduct MTT assays on HEK293 cells to assess cytotoxicity thresholds (IC >100 µM) .

Precautionary Principle : Assume high toxicity until validated, given the lack of chronic exposure data .

Impurity Profiling in Drug Development

Q. Q: What methodologies identify and quantify impurities when using this compound as a drug intermediate?

A:

LC-HRMS : Detect trace impurities (e.g., de-tert-butylated byproducts) with mass accuracy <5 ppm .

NMR Spectroscopy : F NMR (for fluorinated analogs) identifies positional isomers .

Stability-Indicating Methods : Forced degradation (acid/alkali hydrolysis) confirms impurity pathways .

Structural Modifications for Pharmacological Studies

Q. Q: How can structural analogs of this compound be designed for target-specific activity?

A:

Bioisosteric Replacement : Substitute the piperidine ring with morpholine to modulate lipophilicity (logP reduction by ~0.5) .

Functional Group Addition : Introduce sulfonamide groups (e.g., 4-fluorophenylsulfonamido) to enhance binding to kinase targets .

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted IC <10 nM .

Handling Contradictory Spectroscopic Data

Q. Q: How should researchers resolve conflicting NMR or MS data for this compound?

A:

Cross-Validation : Compare with authentic standards (e.g., PubChem CID 145982579) .

2D NMR : HSQC and HMBC clarify ambiguous proton-carbon correlations (e.g., distinguishing piperidine CH signals) .

High-Resolution MS : Confirm molecular formula (CHNO) with <3 ppm error .

Environmental Impact Mitigation

Q. Q: What steps minimize ecological risks during disposal or accidental release?

A:

Biodegradation Studies : Use OECD 301D tests to assess aerobic degradation (>60% in 28 days) .

Adsorbent Use : Activated carbon traps residual compound in wastewater .

Regulatory Compliance : Follow REACH guidelines for hazardous waste classification (HP14 ecotoxicity) .

Advanced Applications in Drug Discovery

Q. Q: How is this compound utilized in developing kinase or bromodomain inhibitors?

A:

Kinase Inhibitors : The piperidine scaffold serves as a hinge-binding motif in BTK inhibitors (e.g., analogs with IC <50 nM) .

BET Bromodomain Targeting : Tert-butyl groups enhance solubility in prodrugs targeting acetyl-lysine recognition .

PK/PD Studies : Radiolabeled analogs (e.g., C) track in vivo distribution using autoradiography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.